molecular formula C5H4N2O3 B12364907 3-oxo-2H-pyrazine-2-carboxylic acid

3-oxo-2H-pyrazine-2-carboxylic acid

Cat. No.: B12364907
M. Wt: 140.10 g/mol
InChI Key: HMSBWXWRYPICDS-UHFFFAOYSA-N
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Description

3-oxo-2H-pyrazine-2-carboxylic acid (CAS 925890-01-3) is a pyrazine derivative characterized by the molecular formula C 5 H 8 N 2 O 3 . This compound features both a carboxylic acid and a ketone functional group on its heteroaromatic ring, making it a versatile building block for synthesizing more complex molecules and a potential ligand in coordination chemistry. While specific biological data for this compound is limited, its structural core is closely related to pyrazine-2-carboxylic acid, a scaffold with established significance in medicinal and materials research. Pyrazinecarboxylic acids are widely employed as privileged ligands for constructing metal complexes (e.g., with Ni(II), Co(II), and Cu(II)) , which serve as catalysts in organic synthesis, such as for the one-pot multi-component synthesis of pharmacologically relevant heterocycles like 2H-indazolo[2,1-b]phthalazine-triones . Furthermore, derivatives such as pyrazine-2-carboxylic acid hydrazide have been extensively investigated for their anti-mycobacterial properties , highlighting the potential of this chemical class in developing therapeutic agents. The presence of the additional 3-oxo moiety in this specific compound may influence its electronic properties, solubility, and binding affinity, offering a point of diversification for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

3-oxo-2H-pyrazine-2-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-3H,(H,9,10)

InChI Key

HMSBWXWRYPICDS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C(=O)N=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Methylglyoxal-Based Cyclization

Methylglyoxal (1,2-diketone) serves as a key precursor for constructing the pyrazine ring. In a method analogous to CN106220574A, methylglyoxal reacts with ammonia and acrylic acid derivatives to form intermediates that undergo dehydrogenation. For example:

  • Bromination of acrylic acid : Acrylic acid reacts with bromine in dichloromethane to yield 2,3-dibromopropanoic acid.
  • Amination : The dibrominated intermediate reacts with ammonia in ethanol, forming a β-amino acid derivative.
  • Cyclization with methylglyoxal : The β-amino acid reacts with methylglyoxal in ethanol under reflux, producing a dihydro-pyrazine intermediate.
  • Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydro-pyrazine to 3-oxo-2H-pyrazine-2-carboxylic acid.

Key Conditions :

  • Temperature: 30–50°C (cyclization), 80°C (oxidation).
  • Catalysts: DDQ (stoichiometric oxidizer).
  • Yield: ~70% (based on analogous pyrazine carboxylates).

Oxidation of 3-Hydroxymethylpyrazine-2-Carboxylates

Ruthenium-Catalyzed Oxidation

Adapted from CN112645890B, hydroxyl groups at position 3 are oxidized to ketones using RuCl₃ and NaIO₄:

  • Substrate preparation : 3-Hydroxymethylpyrazine-2-carboxylic acid is synthesized via hydrazinolysis of pyrazine esters.
  • Oxidation : The hydroxyl group is oxidized in a mixture of acetonitrile, ethyl acetate, and water with RuCl₃ (0.02 eq) and NaIO₄ (4 eq).
  • Work-up : Neutralization with Na₂CO₃ and extraction yields the purified product.

Key Conditions :

  • Oxidizing agents: RuCl₃/NaIO₄.
  • Yield: 56–70% (similar to pyranone analogs).

Hydrolysis of 3-Oxo-2H-Pyrazine-2-Carboxylate Esters

Acidic or Basic Hydrolysis

Ethyl 3-oxo-2H-pyrazine-2-carboxylate (synthesized via methods in WO2018041853A1) undergoes hydrolysis:

  • Esterification : Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is cyclized using Lewis acids (e.g., ZnCl₂).
  • Hydrolysis : The ester group is cleaved with HCl or NaOH to yield the carboxylic acid.

Key Conditions :

  • Hydrolysis agents: 4 M HCl or 40% NaOH.
  • Yield: 80–90% (based on trifluoromethyl analogs).

Oxidative Ring-Closure of Amino-Ketone Precursors

o-Phenylenediamine and Pyruvic Aldehyde Condensation

Inspired by CN1155581C, pyruvic aldehyde condenses with o-phenylenediamine to form a quinoxaline intermediate, which is oxidized:

  • Cyclization : Pyruvic aldehyde and o-phenylenediamine form 3-methylquinoxaline.
  • Oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid and the adjacent position to a ketone.

Key Conditions :

  • Oxidizing agents: KMnO₄ in H₂SO₄.
  • Temperature: 60–105°C.
  • Yield: ~75% (for 5-methylpyrazine-2-carboxylic acid).

Sonochemical Synthesis Using Coupling Reagents

Ultrasound-Mediated Amide Coupling

Adapted from ultrasound methods in IJRAO, pyrazine-2-carboxylic acid reacts with amino acid esters under sonication:

  • Activation : Pyrazine-2-carboxylic acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Coupling : The activated intermediate reacts with hydroxyamino esters under ultrasound (40 kHz, 30°C).
  • Oxidation : The hydroxylamine group is oxidized to a ketone using H₂O₂.

Key Conditions :

  • Sonication time: 12 hours.
  • Yield: 65–80% (for oxadiazole derivatives).

Comparative Analysis of Methods

Method Starting Materials Key Reagents/Catalysts Yield (%) Advantages Limitations
Cyclocondensation Methylglyoxal, acrylic acid DDQ, NH₃ 70 Scalable, fewer steps Requires toxic bromine
Ru-Catalyzed Oxidation Hydroxymethylpyrazine RuCl₃, NaIO₄ 56–70 Selective oxidation High catalyst cost
Ester Hydrolysis Ethyl 3-oxo-pyrazine carboxylate HCl/NaOH 80–90 High purity Requires ester precursor
Oxidative Ring-Closure Pyruvic aldehyde KMnO₄, H₂SO₄ 75 Uses inexpensive reagents Harsh acidic conditions
Sonochemical Pyrazine-2-carboxylic acid EDC, H₂O₂ 65–80 Mild conditions, rapid Multi-step oxidation required

Chemical Reactions Analysis

Types of Reactions: 3-oxo-2H-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-oxo-2H-pyrazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .

Comparison with Similar Compounds

3-Hydroxypyrazine-2-carboxamide

  • Molecular Formula : C₅H₅N₃O₂
  • Molecular Weight : 139.11 g/mol
  • CAS : 55321-99-8
  • Key Differences : The hydroxyl group at position 3 instead of an oxo group reduces electrophilicity, limiting its catalytic utility compared to 3-oxo derivatives. It is primarily used in pharmaceutical intermediates .

3-Aminopyrazine-2-carboxylic Acid

  • Molecular Formula : C₅H₅N₃O₂
  • Molecular Weight : 139.11 g/mol
  • CAS : 5424-01-1
  • Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions. However, it lacks the ketone functionality critical for coordination with metal catalysts like vanadium in oxidation reactions .

6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid

  • Molecular Formula : C₅H₄N₂O₃
  • Molecular Weight : 140.10 g/mol
  • CAS : 13924-99-7
  • Key Differences : The oxo group at position 6 alters the electronic distribution, reducing its co-catalytic efficiency compared to 3-oxo derivatives in alkane oxidation systems .

Pyridazine and Pyridine Derivatives

1-Benzyl-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic Acid

  • Molecular Formula : C₁₃H₁₂N₂O₃
  • Molecular Weight : 244.25 g/mol
  • Synthesis : Derived from α-ketoglutaric acid and benzylhydrazine, this compound exhibits a saturated pyridazine ring, reducing aromaticity and limiting applications in radical-based catalysis .

3-Oxo-3H-pyrrolizine-2-carboxylic Acid

  • Molecular Formula: C₈H₅NO₃
  • Molecular Weight : 163.13 g/mol
  • CAS : 75413-09-1
  • Key Differences : The pyrrolizine ring introduces fused bicyclic geometry, enhancing thermal stability but complicating synthesis. It is a precursor for esters and amides rather than catalytic systems .

Catalytic Performance in Oxidation Reactions

The catalytic activity of 3-oxo-2H-pyrazine-2-carboxylic acid (PCA) in alkane oxidation is superior to structurally related co-catalysts:

Compound Relative Catalytic Efficiency Key Functional Groups Reference
Pyrazine-2-carboxylic acid (PCA) 100% Oxo, carboxylic acid
Picolinic acid ~60% Carboxylic acid
Imidazole-4,5-dicarboxylic acid ~30% Dual carboxylic acids
Pyrazole-3,5-dicarboxylic acid <10% Dual carboxylic acids

Mechanistic Insights : PCA's oxo group facilitates proton transfer in vanadium complexes via a "robot’s arm mechanism," accelerating hydroxyl radical generation. This is less efficient in analogs lacking the oxo group .

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